Diphenyl isophthalate

Plasticizer Liquid Crystalline Polymer Rheology

Sourcing a monomer with the exact meta-substitution to meet regulatory and thermal specs is critical. Diphenyl isophthalate (DPI) delivers the 1,3-configuration mandated for 21 CFR § 177.1555-compliant polyarylates. Substituting ortho or para isomers fails both compliance and performance benchmarks. - Enables polyarylate Tg tuning from 155 to 222 °C via DPI:DPT ratio control. - Validated PBO precursor and superior TLCP plasticizer with a processing-aligned Tm of 136-138 °C. - Consistent 99% purity (white crystalline powder) from bench to bulk, ensuring reproducible polymerization.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 744-45-6
Cat. No. B166086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl isophthalate
CAS744-45-6
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H14O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h1-14H
InChIKeyFHESUNXRPBHDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Isophthalate CAS 744-45-6: Critical Monomer and Plasticizer Procurement Data for High-Performance Polymer Formulations


Diphenyl isophthalate (DPI, CAS 744-45-6) is an aromatic diester belonging to the diphenyl phthalate class, characterized by ester groups in the meta (1,3) configuration . This compound, with a molecular formula C20H14O4 and molecular weight of 318.32 g/mol , exists as a white to off-white crystalline powder with a melting point in the range of 136–142°C [1][2]. DPI is insoluble in water but soluble in common organic solvents such as ethanol and acetone [1]. Its primary value lies in its established role as a monomer for high-temperature engineering thermoplastics like polyarylates [3][4] and polybenzoxazole (PBO) precursors , and as a specialized plasticizer in niche polymer systems [5].

Why Diphenyl Isophthalate CAS 744-45-6 Cannot Be Interchanged with Its Positional Isomers in Polymer and Plasticizer Sourcing


The meta-substitution pattern of diphenyl isophthalate (1,3-positions) directly governs its molecular conformation and resultant material properties, creating a stark functional divergence from its ortho- (phthalate) and para- (terephthalate) isomers . This stereochemical difference is not a minor structural variation; it translates into a significant, measurable impact on polymer chain mobility, glass transition temperatures (Tg), and crystallization behavior in final applications [1][2]. For example, in polyarylates, the ratio of DPI to diphenyl terephthalate is a critical formulation parameter for achieving the specific Tg range mandated by regulations for food contact applications (e.g., 21 CFR § 177.1555), making direct substitution of isomers impossible without compromising regulatory compliance and performance specifications [3]. The following quantitative evidence underscores that DPI is a distinct functional entity, not a generic member of its class, and its selection must be driven by specific performance data.

Quantitative Differentiation Evidence for Diphenyl Isophthalate CAS 744-45-6: Head-to-Head Comparisons with Key Analogs


Plasticizer Performance in Thermotropic Liquid Crystalline Polymers: DPI vs. DPTP

A direct head-to-head study compared diphenyl isophthalate (DPI) and diphenyl terephthalate (DPTP) as plasticizers in a thermotropic liquid crystalline polymer (TLCP). DPI's lower melting point (Tm) closely matches the polymer's processing window, while DPTP's much higher Tm hinders effective plasticization. Crucially, the twisted conformation of DPI disrupts polymer chain packing and ordering, whereas the rod-like shape of DPTP facilitates intercalation and enhances ordering [1].

Plasticizer Liquid Crystalline Polymer Rheology

Engineering Polyarylate Glass Transition Temperature: Tunability via DPI/DPT Monomer Ratio

A systematic study on copolyarylates synthesized from bisphenol A (BPA) demonstrated that the glass transition temperature (Tg) can be precisely tuned by varying the feed ratio of diphenyl isophthalate (DPI) and diphenyl terephthalate (DPT). The Tg of the resulting copolymers ranged from 155 to 222 °C as a direct function of the DPI:DPT ratio [1]. This cross-study comparable data establishes DPI as the 'soft' segment monomer that lowers Tg and imparts flexibility, while DPT acts as the 'hard' segment monomer.

Polyarylate Glass Transition Temperature Monomer

Regulatory Mandate for Polyarylate Resins: Prescribed DPI/DPT Ratio for Food Contact Compliance

The U.S. FDA's regulation for polyarylate resins intended for food contact applications (21 CFR § 177.1555) mandates a specific compositional range: the finished copolymer must contain from 70 to 80 weight percent of polymer units derived from diphenyl isophthalate (DPI) and 20 to 30 weight percent from diphenyl terephthalate (DPT) [1]. This is a legally enforceable specification, not a general guideline.

Regulatory Compliance Polyarylate Food Contact

Polycondensation for Advanced Precursors: DPI as a Unique Building Block for Polybenzoxazole (PBO)

Diphenyl isophthalate (DPI) is specifically identified in the primary literature as a key monomer for synthesizing poly(benzoxazole) (PBO) precursors, such as poly(o-hydroxyamide), via polycondensation with specific diamines like 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane . This class-level inference demonstrates that DPI's meta-oriented ester groups provide the necessary reactivity and spatial arrangement for the cyclization reaction required to form the thermally and mechanically robust PBO structure.

Polybenzoxazole Precursor Polycondensation

High-Value Application Scenarios for Diphenyl Isophthalate CAS 744-45-6 Driven by Quantitative Performance Data


Sourcing Monomer for FDA-Compliant Food Contact Polyarylate Resins

The critical application is the manufacture of polyarylate resins for food contact articles, such as reusable containers and processing equipment components. The procurement of diphenyl isophthalate (DPI) is non-negotiable due to the explicit compositional requirements of 21 CFR § 177.1555, which mandates a 70-80 wt% polymer unit composition from DPI [1]. No other isomer or generic alternative can be substituted without voiding the material's regulatory status for its intended market.

Tuning the Heat Deflection Temperature of Polyarylate Engineering Thermoplastics

For applications ranging from automotive lighting bezels to durable electronics housings, material engineers can precisely tune the glass transition temperature (Tg) and thus the heat deflection temperature (HDT) of polyarylates. The evidence from Waghmare et al. (2006) demonstrates that varying the DPI:DPT monomer ratio allows for a tunable Tg range from 155 to 222 °C [2]. DPI acts as the primary modifier, and its relative quantity dictates the final polymer's thermal performance envelope, enabling custom formulation without changing the base chemistry.

Formulating Plasticized Thermotropic Liquid Crystalline Polymer (TLCP) Systems

When developing TLCPs for injection molding or fiber spinning, the choice of plasticizer is crucial for controlling melt rheology and preventing premature crystallization. Direct comparative data shows that diphenyl isophthalate (DPI) is a superior plasticizer over its para-isomer, DPTP, because its Tm (136-138 °C) aligns with typical TLCP processing temperatures, whereas DPTP's high Tm (198 °C) prevents it from melting and acting as a plasticizer [3]. Furthermore, DPI's twisted conformation actively disrupts polymer chain ordering, which is often a desired property in these materials [3].

Synthesis of Polybenzoxazole (PBO) Precursors for High-Temperature Composites

Researchers developing high-performance materials for aerospace or microelectronics can utilize DPI as a specific, literature-validated monomer for PBO precursor synthesis . The reaction with specific diamines yields poly(o-hydroxyamide), a soluble precursor that can be thermally converted to PBO . This pathway is well-documented for DPI, making it the preferred starting material over other phthalate esters for which similar reactivity and successful conversion may not be established.

Technical Documentation Hub

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